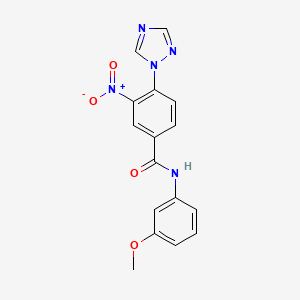
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (NMPNT) is a novel synthetic compound with potential applications in medicinal chemistry. NMPNT has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and metabolic disorders. NMPNT is a member of the nitrobenzene-based family of compounds, which have been found to possess a variety of biological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel dihydropyrimidine derivatives and their characterization through techniques such as NMR, IR spectroscopy, and mass spectrometry demonstrates the ongoing research in developing new compounds with potential biological activities (J. Lalpara et al., 2021). Another approach involves the synthesis of triazole derivatives from 4-amino-4H-1,2,4-triazole, exploring different aromatic aldehyde reactions to afford compounds with characterized structures (Ashvin D. Panchal & P. Patel, 2011).
Biological Activity Evaluation
The antimicrobial and antioxidant activities of synthesized compounds are central to many research studies. For instance, the potent synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities highlight the therapeutic potential of these compounds (V. P. Gilava et al., 2020). Similarly, the synthesis of 1,2,4-triazole derivatives and their screening for antimicrobial activities indicate the relevance of such compounds in addressing various microbial infections (H. Bektaş et al., 2007).
Structural and Theoretical Studies
Research also encompasses the structural determination and theoretical studies of synthesized compounds, such as the microwave-assisted synthesis of benzamide derivatives and their structural elucidation through X-ray analysis and DFT calculations (R. Moreno-Fuquen et al., 2019). This methodological approach provides a basis for understanding the chemical and physical properties of new compounds, facilitating the exploration of their potential applications in various fields.
Mécanisme D'action
Target of Action
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a type of 1,2,4-triazole derivative . These compounds are known to interact with a variety of biological targets due to their ability to form hydrogen bonds .
Mode of Action
It is known that some 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to programmed cell death.
Biochemical Pathways
Given the broad range of bioactivities exhibited by 1,2,4-triazole derivatives, it is likely that this compound affects multiple pathways
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve pharmacokinetic properties by facilitating the formation of hydrogen bonds with different targets .
Result of Action
In vitro cytotoxic evaluation of some 1,2,4-triazole derivatives has indicated potent inhibitory activities against certain cancer cell lines . Some compounds have shown to clearly inhibit the proliferation of cancer cells by inducing apoptosis
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s triazole ring facilitates binding through hydrogen bonds and hydrophobic interactions, enhancing its stability and efficacy in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Additionally, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity or altering their conformation. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. The compound also influences gene expression by interacting with DNA and transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it exhibits therapeutic effects such as tumor suppression and reduced inflammation. At higher doses, it can cause toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization for therapeutic applications.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-25-13-4-2-3-12(8-13)19-16(22)11-5-6-14(15(7-11)21(23)24)20-10-17-9-18-20/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUITTYWYPZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
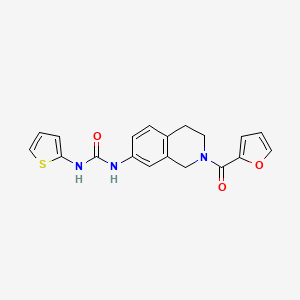
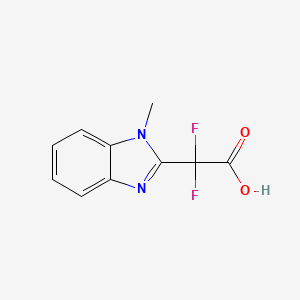
![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)
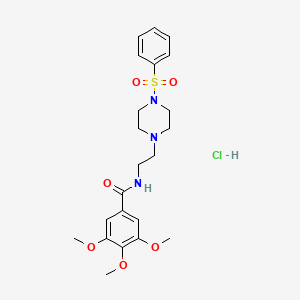
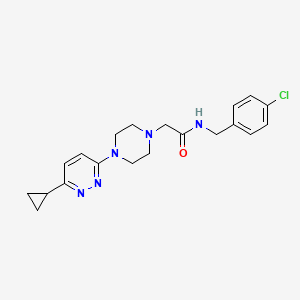

![2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2528193.png)
![N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2528194.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B2528197.png)


![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)
![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)
